Cas no 89489-56-5 (1,3-Dioxolan-2-one, 4-propyl-)

1,3-Dioxolan-2-one, 4-propyl- structure
1,3-Dioxolan-2-one, 4-propyl- structure
Product Name:1,3-Dioxolan-2-one, 4-propyl-
CAS-Nr.:89489-56-5
MF:C6H10O3
MW:130.141802310944
CID:598813
PubChem ID:13751606
Update Time:2024-10-26

1,3-Dioxolan-2-one, 4-propyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Dioxolan-2-one, 4-propyl-
    • 4-propyl-1,3-dioxolan-2-one
    • 4-Propyl-1,3-dioxolan-2-one (ACI)
    • Carbonic acid, cyclic propylethylene ester (7CI)
    • Carbonic acid, propylethylene ester (6CI)
    • 1,2-Pentanediol carbonate
    • 1,2-Pentylene carbonate
    • 4-Propyl-1,3-dioxolidin-2-one
    • SCHEMBL164146
    • DTXSID30548405
    • CS-0134586
    • E81658
    • AS-82213
    • 89489-56-5
    • 1,3-Dioxolan-2-one,4-propyl
    • Inchi: 1S/C6H10O3/c1-2-3-5-4-8-6(7)9-5/h5H,2-4H2,1H3
    • InChI-Schlüssel: AUXJVUDWWLIGRU-UHFFFAOYSA-N
    • Lächelt: O=C1OC(CCC)CO1

Berechnete Eigenschaften

  • Genaue Masse: 130.062994177g/mol
  • Monoisotopenmasse: 130.062994177g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 111
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topologische Polaroberfläche: 35.5Ų

1,3-Dioxolan-2-one, 4-propyl- Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
1PlusChem
1P008882-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
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$161.00 2024-04-20
1PlusChem
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89489-56-5 97%;RG
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eNovation Chemicals LLC
Y1248732-100mg
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89489-56-5 97%
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$90 2024-06-07
eNovation Chemicals LLC
Y1248732-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
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eNovation Chemicals LLC
Y1248732-5g
1,3-Dioxolan-2-one, 4-propyl-
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A2B Chem LLC
AD83106-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
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$56.00 2024-04-19
A2B Chem LLC
AD83106-250mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
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$80.00 2024-04-19
A2B Chem LLC
AD83106-1g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
1g
$175.00 2024-04-19
A2B Chem LLC
AD83106-5g
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%;RG
5g
$694.00 2024-04-19
eNovation Chemicals LLC
Y1248732-100mg
1,3-Dioxolan-2-one, 4-propyl-
89489-56-5 97%
100mg
$90 2025-02-24

1,3-Dioxolan-2-one, 4-propyl- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 1 h, 125 °C
Referenz
An efficient synthesis of organic carbonates: atom economic protocol with a new catalytic system
Veldurthy, Bhaskar; Figueras, Francois, Chemical Communications (Cambridge, 2004, (6), 734-735

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Calcium carbide Catalysts: 1,10-Phenanthroline ,  Zinc triflate Solvents: N-Methyl-2-pyrrolidone ;  3 MPa, rt; rt → 180 °C; 24 h, 5 MPa, 180 °C
Referenz
Calcium carbide as a dehydrating agent for the synthesis of carbamates, glycerol carbonate, and cyclic carbonates from carbon dioxide
Zhang, Qiao; Yuan, Hao-Yu; Lin, Xiao-Tao; Fukaya, Norihisa; Fujitani, Tadahiro; et al, Green Chemistry, 2020, 22(13), 4231-4239

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Catalysts: 1852525-54-2 ;  1 MPa, 120 °C; 3 h, 120 °C
Referenz
Highly efficient synthesis of cyclic carbonates from carbon dioxide and epoxides catalyzed by ionic liquid [Heemim][ZrCl5]
Hu, Yu-Lin; Lu, Ming; Yang, Xue-Lin, RSC Advances, 2015, 5(83), 67886-67891

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide ,  Cobalt 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin ;  12 h, 1 atm, rt
Referenz
Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2
Carrasco, Sergio ; Sanz-Marco, Amparo; Martin-Matute, Belen, Organometallics, 2019, 38(18), 3429-3435

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Catalysts: Phosphonium, [(2′-hydroxy[1,1′-biphenyl]-2-yl)methyl]triphenyl-, iodide (1:1) ;  24 h, 60 °C
1.2 1 atm, 60 °C → rt
Referenz
Design of bifunctional quaternary phosphonium salt catalysts for CO2 fixation reaction with epoxides under mild conditions
Liu, Shiyao; Suematsu, Naoki; Maruoka, Keiji; Shirakawa, Seiji, Green Chemistry, 2016, 18(17), 4611-4615

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: 2-Methyl-3-butyn-2-ol Catalysts: 2567993-44-4 Solvents: Acetonitrile ;  10 s, 5 bar, rt; 10 min, rt; 16 h, 50 °C
Referenz
CO2 Fixation by Dual-Function Cu(triNHC) Catalysts as a Route to Carbonates and Carbamates via α-Alkylidene Carbonates
Seo, Changhyeon ; Kim, Seong Eon; Kim, Hyunjin ; Jang, Hye-Young, ACS Sustainable Chemistry & Engineering, 2022, 10(17), 5643-5650

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Tetrabutylammonium bromide ,  2414116-88-2 ;  24 h, 40 °C
Referenz
Docking Site Modulation of Isostructural Covalent Organic Frameworks for CO2 Fixation
Yang, Fan; Li, Yusen; Zhang, Ting; Zhao, Ziqiang; Xing, Guolong; et al, Chemistry - A European Journal, 2020, 26(20), 4510-4514

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Catalysts: Copper Solvents: Acetonitrile ;  1 atm, rt
1.2 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 55 °C
Referenz
Biomass-derived Cu/porous carbon for the electrocatalytic synthesis of cyclic carbonates from CO2 and diols under mild conditions
Zhang, Jing-Jie; Li, Shi-Ming; Shi, Yi; Hu, Qiao-Li; Wang, Huan; et al, New Journal of Chemistry, 2020, 44(27), 11817-11823

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Tetraethylammonium iodide Solvents: Acetonitrile ;  1 atm, 25 °C
Referenz
Electrosynthesis of cyclic carbonates from CO2 and epoxides on a reusable copper nanoparticle cathode
Wu, Laxia; Yang, Hengpan; Wang, Huan; Lu, Jiaxing, RSC Advances, 2015, 5(30), 23189-23192

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Catalysts: Triethylene glycol ,  Potassium iodide ;  24 h, 1 atm, 40 °C
Referenz
Potassium Iodide-Tetraethylene Glycol Complex as a Practical Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kaneko, Shiho; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(4), 2836-2840

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Dicobalt octacarbonyl ;  1 h, 180 °C
Referenz
Reactions of diols with dimethyl carbonate in the presence of W(CO)6 and Co2(CO)8
Khusnutdinov, R. I.; Shchadneva, N. A.; Mayakova, Yu. Yu., Russian Journal of Organic Chemistry, 2014, 50(7), 948-952

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Ethanamine, N,N-diethyl-, hydriodide (1:1) ;  5 min, 0 °C; 0 °C → 40 °C
1.2 24 h, 1 atm, 40 °C
Referenz
Triethylamine Hydroiodide as a Simple Yet Effective Bifunctional Catalyst for CO2 Fixation Reactions with Epoxides under Mild Conditions
Kumatabara, Yusuke; Okada, Megumi; Shirakawa, Seiji, ACS Sustainable Chemistry & Engineering, 2017, 5(8), 7295-7301

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Catalysts: 2097081-09-7 ;  2 h, 0.8 MPa, 100 °C
Referenz
Highly Efficient and Convenient Supported Ionic Liquid TiCl5-DMIL@SiO2@Fe3O4-Catalyzed Cycloaddition of CO2 and Epoxides to Cyclic Carbonates
Hu, Yu Lin; Xing, Rong, Catalysis Letters, 2017, 147(6), 1453-1463

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Bis(salicylidene)-1,2-cyclohexanediamine Solvents: 1,2-Dichloroethane ;  5 min, 3570.0 kPa, rt; rt → 120 °C; 48 h, 120 °C; 120 °C → rt
Referenz
Chemical fixation of carbon dioxide co-catalyzed by a combination of Schiff bases or phenols and organic bases
Shen, Yu-Mei; Duan, Wei-Liang; Shi, Min, European Journal of Organic Chemistry, 2004, (14), 3080-3089

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Zinc iodide ,  Phenanthridinium, 3,8-diamino-5-ethyl-6-phenyl-, bromide (1:1), polymer with 4,4… Solvents: Methanol ;  12 h, rt
1.2 rt
Referenz
Di-ionic multifunctional porous organic frameworks for efficient CO2 fixation under mild and co-catalyst free conditions
Ma, Dingxuan; Li, Jixin; Liu, Kang; Li, Baiyan; Li, Chunguang; et al, Green Chemistry, 2018, 20(23), 5285-5291

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Catalysts: Potassium bromide ,  Cobalt dinitrate ,  2,5-Dihydroxy-1,4-benzenedicarboxylic acid 1,4-dihydrazide ;  5 h, 0.6 MPa, 100 °C
Referenz
Cobalt-based catalytic system for the chemical fixation of CO2 under solvent-free conditions
Wu, Fengtian ; Lin, Yu, Applied Organometallic Chemistry, 2020, 34(3),

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Dichloromethane ,  Niobium pentoxide Solvents: Dimethylformamide ;  12 h, 5 MPa, 423 K; 423 K → rt
Referenz
Nb(V) compounds as epoxides carboxylation catalysts: the role of the solvent
Aresta, Michele; Dibenedetto, Angela; Gianfrate, Libero; Pastore, Carlo, Journal of Molecular Catalysis A: Chemical, 2003, 204, 204-205

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Solvents: Tetraethylammonium tetrafluoroborate ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  40 °C
1.2 2 h, 1 atm, 40 °C
1.3 Reagents: Methyl iodide ,  Potassium carbonate ;  5 h, 60 °C
Referenz
Synthesis of cyclic carbonates from CO2 and diols via electrogenerated N-heterocyclic carbenes
Wu, La-Xia; Wang, Huan; Tu, Zhuo-Ying; Ding, Bin-Bin; Xiao, Yan; et al, International Journal of Electrochemical Science, 2012, 7(11), 11540-11549

1,3-Dioxolan-2-one, 4-propyl- Raw materials

1,3-Dioxolan-2-one, 4-propyl- Preparation Products

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